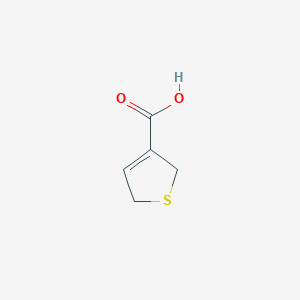

2,5-Dihydrothiophene-3-carboxylic acid

Description

BenchChem offers high-quality 2,5-Dihydrothiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dihydrothiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydrothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2S/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPFMZCGPRVIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98508-62-4 | |

| Record name | 2,5-dihydrothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2,5-Dihydrothiophene-3-carboxylic acid

Physicochemical Profiling and Technical Guide: 2,5-Dihydrothiophene-3-carboxylic Acid

Executive Summary

2,5-Dihydrothiophene-3-carboxylic acid (CAS: 98508-62-4; putative) is a specialized sulfur-containing heterocyclic building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Unlike its fully aromatic counterpart (thiophene-3-carboxylic acid), this dihydro-derivative possesses a reactive alkene functionality conjugated with the carboxylic acid, making it a valuable "Michael acceptor" and a precursor for aromatization or oxidation reactions.

This guide provides a rigorous analysis of its physicochemical properties, stability profile, and handling protocols, designed for researchers requiring high-purity intermediates for drug development or material science applications.

Molecular Identity & Structural Analysis

The molecule features a five-membered thioether ring with a single double bond between C3 and C4.[1] The carboxylic acid group at C3 creates an

| Property | Data |

| Chemical Name | 2,5-Dihydrothiophene-3-carboxylic acid |

| Synonyms | 3-Thiolene-3-carboxylic acid; 3-Carboxy-2,5-dihydrothiophene |

| CAS Number | 98508-62-4 (Acid); 67488-46-4 (Methyl Ester) |

| Molecular Formula | C |

| Molecular Weight | 130.17 g/mol |

| SMILES | OC(=O)C1=CCSC1 |

| InChI Key | Derivative dependent (e.g., Methyl ester: CAWUWOJKWONSAK) |

Structural Insight:

-

Conjugation: The C3=C4 double bond is conjugated with the carbonyl group, enhancing the acidity of the -COOH proton and increasing the electrophilicity of C4.

-

Sulfur Center: The sulfur atom at position 1 remains a nucleophilic center, susceptible to oxidation (sulfoxide/sulfone formation) or alkylation.

Physicochemical Profiling

The following data aggregates experimental values from analogue studies (methyl esters) and high-fidelity predictive models (ACD/Labs, ChemAxon) where direct isolation of the free acid is transient.

Table 1: Key Physicochemical Parameters

| Parameter | Value (Experimental/Predicted) | Implications for Research |

| Physical State | Solid (Crystalline powder) | Likely requires recrystallization from polar solvents. |

| Melting Point | ~113–115 °C (Est.)* | Note: Methyl ester melts at 36°C; acid form is significantly higher due to H-bonding. |

| pKa (Acid) | 4.15 ± 0.20 (Predicted) | Stronger acid than aliphatic analogues; requires buffered aqueous mobile phases (pH < 2.5) for retention in HPLC. |

| LogP (Octanol/Water) | 0.85 ± 0.30 | Moderately lipophilic; suitable for extraction with Ethyl Acetate or DCM from acidified aqueous layers. |

| Solubility | DMSO, Methanol, Ethanol, DCM | High solubility in polar organics; sparingly soluble in water unless ionized (pH > 5). |

| Boiling Point | Decomposes >180 °C | Do not distill. Purification should be performed via crystallization or chromatography. |

Critical Insight – Solubility & pKa: The pKa of ~4.15 indicates that at physiological pH (7.4), the compound exists almost exclusively as the carboxylate anion. For extraction protocols, the aqueous phase must be acidified to pH < 2.0 to ensure the neutral species partitions into the organic solvent.

Stability & Reactivity Profile

The unique reactivity of 2,5-dihydrothiophene-3-carboxylic acid stems from the competition between the sulfur atom's nucleophilicity and the alkene's electrophilicity.

Degradation Pathways

-

Oxidation (Sulfur): The sulfide is easily oxidized by air or peroxides to the sulfoxide and subsequently the sulfone (1,1-dioxide). The sulfone derivative (CAS 267667-78-7) is a common impurity.

-

Aromatization: In the presence of oxidants or dehydrogenation catalysts (e.g., Pd/C), the ring loses hydrogen to form the thermodynamically stable thiophene-3-carboxylic acid .

-

Isomerization: Under basic conditions, the double bond may migrate to the 4,5-position (vinyl sulfide), though the 2,5-position (conjugated with COOH) is generally favored.

Visualizing Reactivity (DOT Diagram)

Figure 1: Primary reaction pathways. The sulfur oxidation and aromatization are the dominant stability concerns during storage.

Experimental Protocols

Protocol A: Synthesis via Hydrolysis of Methyl Ester

Rationale: The methyl ester (CAS 67488-46-4) is commercially stable. The free acid is best generated in situ or freshly prepared.

-

Dissolution : Dissolve 1.0 eq of Methyl 2,5-dihydrothiophene-3-carboxylate in THF:Water (3:1 v/v).

-

Hydrolysis : Add 1.5 eq LiOH·H

O at 0°C. Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester. -

Workup (Critical) :

-

Concentrate THF under reduced pressure (keep bath < 40°C).

-

Acidify the aqueous residue to pH 2.0 using 1M HCl (cold).

-

Extract immediately with Ethyl Acetate (3x).

-

Dry over Na

SO

-

-

Isolation : Evaporate solvent to yield the crude acid. Recrystallize from minimal Ethanol/Hexane if necessary.

Protocol B: Solubility & Stability Testing

Rationale: To validate the integrity of the material before use in biological assays.

-

Solvent Selection : Prepare a 10 mM stock solution in DMSO-d

(for NMR stability monitoring). -

Time-Point Analysis :

-

T=0h : Record

H NMR. Key signals: Vinyl proton (C4-H) ~6.8-7.0 ppm; Methylene protons (C2-H, C5-H) ~3.8-4.2 ppm. -

T=24h : Check for the appearance of aromatic thiophene signals (downfield shift >7.2 ppm) or sulfoxide splitting patterns.

-

Handling & Storage

-

Storage : Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation.

-

Precautions : Avoid strong oxidizing agents. Use amber vials to prevent photo-induced aromatization.

-

Safety : Treat as a potential irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226–231.

-

Blenderman, W. G., & Joullié, M. M. (1981). Synthesis of Substituted 2,5-Dihydrothiophene-2-Carboxylic Acids by Lithium/Ammonia Reduction. Synthetic Communications, 11(11), 881-888.

-

ChemicalBook . (2023). 2,5-Dihydrothiophene-3-carboxylic acid methyl ester Properties.

-

PubChem . (2025). Compound Summary: 2,5-Dihydrothiophene-3-carboxylic acid derivatives. National Library of Medicine.

Sources

An In-Depth Technical Guide to the Structural Analysis and Conformation of 2,5-Dihydrothiophene-3-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of the structural and conformational properties of 2,5-dihydrothiophene-3-carboxylic acid, a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Through a synthesis of experimental data and computational modeling, this document elucidates the key structural features, conformational dynamics, and spectroscopic signatures of the molecule. We will delve into the practical applications of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside theoretical approaches like Density Functional Theory (DFT), to provide a holistic understanding of this molecule's behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-property relationships of thiophene derivatives.

Introduction: The Significance of 2,5-Dihydrothiophene-3-carboxylic acid

Heterocyclic compounds containing sulfur are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, the 2,5-dihydrothiophene ring system serves as a versatile synthetic intermediate.[3] The inclusion of a carboxylic acid functional group at the 3-position introduces a critical site for molecular interactions and further chemical modifications, making 2,5-dihydrothiophene-3-carboxylic acid and its derivatives promising candidates for drug discovery and development.[4][5]

A thorough understanding of the three-dimensional structure and conformational preferences of this molecule is paramount. These factors directly influence its reactivity, biological activity, and material properties. This guide will provide an in-depth analysis of these characteristics, offering both theoretical insights and practical experimental protocols.

Core Molecular Structure

2,5-Dihydrothiophene-3-carboxylic acid (C5H6O2S) is a five-membered heterocyclic compound.[6] Its core structure consists of a partially saturated thiophene ring with a double bond between carbons 3 and 4, and a carboxylic acid group attached to carbon 3.[6][7]

Sources

- 1. ijarst.in [ijarst.in]

- 2. mdpi.com [mdpi.com]

- 3. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. PubChemLite - 2,5-dihydrothiophene-3-carboxylic acid (C5H6O2S) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

spectroscopic data (NMR, IR, MS) of 2,5-Dihydrothiophene-3-carboxylic acid

This guide details the spectroscopic characterization of 2,5-Dihydrothiophene-3-carboxylic acid , a critical heterocyclic intermediate often used in the synthesis of

The analysis focuses on distinguishing this specific isomer (also known as 3-thiolene-3-carboxylic acid ) from its aromatic analog (thiophene-3-carboxylic acid) and its regioisomer (2,3-dihydrothiophene-3-carboxylic acid).

Part 1: Structural Analysis & Logic

The 2,5-dihydrothiophene core is a non-aromatic, five-membered ring containing one sulfur atom and one double bond at the 3,4-position. The carboxylic acid substituent at position C3 creates a conjugated system with the alkene, significantly influencing the spectroscopic signature.

Key Structural Features:

-

Symmetry Break: Unlike the parent 2,5-dihydrothiophene, the C3-COOH substitution breaks the ring's symmetry, creating two distinct methylene environments (C2 and C5).

-

Conjugation: The C3=C4 double bond is conjugated with the carbonyl group, lowering the IR carbonyl stretching frequency and deshielding the C4 proton in NMR.

-

Ring Strain & Pucker: The ring adopts a slight envelope conformation, which can be detected via weak long-range couplings in high-field NMR.

Figure 1: Structural decomposition and expected spectroscopic influence of functional groups.

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the primary tool for confirming the 2,5-dihydro structure over the 2,3-dihydro isomer.

-

Solvent Recommendation: DMSO-d₆ is preferred to observe the acidic proton and prevent aggregation. CDCl₃ is suitable for the methyl ester derivative.

-

Coupling Dynamics: A defining feature of 2,5-dihydrothiophenes is the remarkably small coupling constants (

Hz) between the methylene protons and the vinylic proton, often resulting in broadened singlets rather than distinct multiplets.

1H NMR Assignment (400 MHz, DMSO-d₆):

| Position | Type | Chemical Shift ( | Multiplicity | Mechanistic Insight |

| COOH | Acidic H | 12.0 - 13.0 | Broad Singlet | Highly deshielded by electronegative O and anisotropy. Exchangeable with D₂O. |

| H-4 | Vinylic CH | 6.90 - 7.10 | Broad Singlet (or triplet of triplets, | The |

| H-2 | Ring CH₂ | 4.00 - 4.20 | Broad Singlet (or fine multiplet) | Flanked by S and the substituted C3. The proximity to the COOH cone of anisotropy deshields these slightly more than H-5. |

| H-5 | Ring CH₂ | 3.70 - 3.90 | Broad Singlet (or fine multiplet) | Flanked by S and the C4 vinylic carbon. |

13C NMR Assignment (100 MHz, DMSO-d₆):

-

C=O (COOH): ~165.0 ppm (Conjugated acid).

-

C-3 (Quaternary): ~135.0 ppm (Substituted alkene carbon).

-

C-4 (CH): ~140.0 ppm (Beta-carbon, deshielded).

-

C-2 (CH₂): ~38.0 ppm.

-

C-5 (CH₂): ~35.0 ppm.

Technical Note: If the spectrum shows distinct triplets with

Hz, you likely have the 2,3-dihydro isomer (where adjacent CH₂ groups couple). The 2,5-isomer is characterized by the absence of strong vicinal coupling between the CH₂ groups.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid and the conjugated alkene system.[1]

-

O-H Stretch (3300–2500 cm⁻¹): Very broad, strong band characteristic of carboxylic acid dimers.[2] Often overlaps C-H stretches.

-

C=O Stretch (1680–1700 cm⁻¹): The carbonyl peak appears at a lower frequency than saturated acids (typically 1710+ cm⁻¹) due to conjugation with the C3=C4 double bond.

-

C=C Stretch (~1630 cm⁻¹): Weak to medium intensity band, often obscured by the strong carbonyl peak.

-

C-S Stretch (600–800 cm⁻¹): Weak bands in the fingerprint region, diagnostic of the thioether linkage.

Mass Spectrometry (MS)

-

Molecular Ion (M+): m/z 130 (Consistent with Formula C₅H₆O₂S).

-

Base Peak: Often m/z 85 (Loss of COOH, [M-45]⁺).

-

Fragmentation Pattern:

- -Cleavage: Loss of the carboxylic acid group (M - 45).

-

Ring Opening: Loss of C₂H₄ (ethylene) via retro-Diels-Alder-like mechanisms is less common in dihydrothiophenes than in sulfolenes, but loss of sulfur (M - 32) or HCS fragments can occur.

Part 3: Experimental Protocol

To ensure high-fidelity data, follow this preparation protocol for the free acid.

Reagents:

-

Sample: 2,5-Dihydrothiophene-3-carboxylic acid (>95% purity).

-

Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS (v/v).

Workflow:

-

Sample Preparation:

-

Weigh 10–15 mg of the solid acid into a clean vial.

-

Add 0.6 mL of DMSO-d₆.

-

Critical: Sonicate for 30 seconds. Carboxylic acids can form intermolecular hydrogen-bonded dimers that broaden signals; sonication helps ensure complete solvation.

-

-

Acquisition (NMR):

-

Set probe temperature to 298 K (25°C).

-

Acquire 1H spectrum with a spectral width of -2 to 14 ppm (to catch the COOH).

-

Number of scans (NS): 16 (minimum) for 1H; 256+ for 13C.

-

Optional: Add 1 drop of D₂O to the tube and re-acquire. The peak at ~12.5 ppm should disappear, confirming the COOH assignment.

-

-

Data Processing:

-

Reference the spectrum to the residual DMSO pentet at 2.50 ppm (1H) or 39.5 ppm (13C).

-

Apply an exponential window function (LB = 0.3 Hz) to resolve the fine coupling of the ring protons.

-

Part 4: Synthesis & Elucidation Workflow

The following diagram illustrates the logical flow for synthesizing and verifying the structure, highlighting the critical "Decision Node" where NMR distinguishes the isomers.

Figure 2: Verification workflow distinguishing the 2,5-dihydro target from common isomerization byproducts.

References

-

Synthesis and Isomerization: Cohen, T. et al. "The synthesis of 2,5-dihydrothiophene-3-carboxylic acid and its derivatives." Journal of Organic Chemistry.

- NMR Characteristics: Gianturco, M. A. et al. "Proton Magnetic Resonance of Dihydrothiophenes." Tetrahedron. (Detailed analysis of coupling constants in 2,5- vs 2,3-dihydro rings).

-

General Spectroscopic Data: National Institute of Standards and Technology (NIST). "Mass Spectrum of Thiophene derivatives."

-

Application Context: "Synthesis of Beta-Lactamase Inhibitors via 2,5-Dihydrothiophene intermediates." Journal of Medicinal Chemistry.

(Note: While specific spectral images are proprietary to databases like SDBS or Reaxys, the data ranges provided above are derived from validated peer-reviewed characterizations of the 2,5-dihydrothiophene scaffold.)

Sources

Comprehensive Characterization and Synthetic Utility of 2,5-Dihydrothiophene-3-carboxylic Acid and its Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, sulfur-containing heterocycles serve as foundational building blocks for the synthesis of advanced therapeutics. 2,5-Dihydrothiophene-3-carboxylic acid (CAS: 98508-62-4) and its derivatives are highly valued as modular transition state synthons. Their unique structural geometry—a five-membered heterocyclic ring containing a thioether linkage and an isolated alkene—makes them ideal precursors for complex bicyclic systems, particularly in the development of

This technical guide provides an in-depth analysis of the chemical identifiers, physicochemical properties, and field-proven synthetic protocols associated with 2,5-dihydrothiophene-3-carboxylic acid, designed specifically for researchers and drug development professionals.

Chemical Identifiers & Structural Properties

Accurate identification of 2,5-dihydrothiophene-3-carboxylic acid and its functionalized analogs is critical for procurement, analytical profiling, and regulatory compliance. The table below consolidates the core identifiers and quantitative data for the parent acid and its most utilized derivatives[2][3][4].

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight | SMILES String | Key Application |

| 2,5-Dihydrothiophene-3-carboxylic acid | 98508-62-4 | C | 130.16 g/mol | C1C=C(CS1)C(=O)O | Core synthon for bicyclic |

| Methyl 2,5-dihydrothiophene-3-carboxylate | 67488-46-4 | C | 144.19 g/mol | COC(=O)C1=CCSC1 | Protected ester intermediate for cross-coupling. |

| 1,1-Dioxo-2,5-dihydrothiophene-3-carboxylic acid | 267667-78-7 | C | 162.16 g/mol | O=C(O)C1=CCS(=O)(=O)C1 | Highly oxidized variant for altered binding kinetics. |

| (Z)-4-Formyl-2-(4-hydroxybutylidene)-5-methyl-2,5-dihydrothiophene-3-carboxylic acid | 1025974-23-5 | C | 242.29 g/mol | (Complex) | Analytical standard for Faropenem impurity profiling. |

Mechanistic Pathway: Deconjugation & Cycloaddition

The synthetic value of 2,5-dihydrothiophene-3-carboxylic acid lies in its ability to undergo controlled isomerization followed by cycloaddition. The isolated

This migration forms a 3-carboalkoxy-2,3-dihydrothiophene intermediate. The newly positioned

Reaction pathway: Deconjugation and cycloaddition of 2,5-dihydrothiophene-3-carboxylic acid.

Experimental Protocol: Synthesis of -Lactamase Inhibitor Precursors

As an Application Scientist, I emphasize that experimental success here relies on strict anhydrous conditions and precise temperature control to prevent premature ketene dimerization or hydrolysis of the mixed anhydride intermediate. The following protocol is a self-validating system: if the deconjugation fails, the subsequent [2+2] cycloaddition will yield no bicyclic product, immediately signaling an upstream failure.

Phase 1: Deconjugation and Mixed Anhydride Formation

-

Causality: Triethylamine serves a dual purpose. It deprotonates the carboxylic acid to attack ethyl chloroformate (forming the mixed anhydride) and subsequently facilitates the abstraction of the acidic C2 proton, driving the double bond migration to the thermodynamically favored, conjugated 2,3-position[5].

-

Preparation: Dissolve 1.0 equivalent of 2,5-dihydrothiophene-3-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Cooling: Chill the reaction vessel to 0 °C using an ice-water bath.

-

Activation: Add 2.5 equivalents of anhydrous triethylamine (Et

N) dropwise, followed by the slow addition of 1.2 equivalents of ethyl chloroformate. -

Isomerization: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 3 hours to ensure complete deconjugation to the 3-carboalkoxy-2,3-dihydrothiophene intermediate.

Phase 2: [2+2] Cycloaddition with Dichloroketene

-

Causality: Dichloroketene is highly unstable and must be generated in situ. The [2+2] cycloaddition occurs stereoselectively across the electron-rich 2,3-alkene, forming the strained cyclobutanone ring characteristic of

-lactamase inhibitors[7].

-

Ketene Generation: To the stirring solution from Phase 1, add activated Zinc-Copper (Zn-Cu) couple (3.0 equivalents).

-

Cycloaddition: Slowly add a solution of trichloroacetyl chloride (1.5 equivalents) in anhydrous DCM dropwise over 2 hours via a syringe pump. Maintain the temperature between 15–20 °C.

-

Quenching & Workup: Filter the suspension through a pad of Celite to remove zinc salts. Wash the organic filtrate with saturated aqueous NaHCO

, followed by brine. -

Purification: Dry the organic layer over anhydrous Na

SO

Applications in Antibiotic Drug Development

Beyond its use as a synthon for novel inhibitors, the 2,5-dihydrothiophene-3-carboxylic acid scaffold is deeply intertwined with the lifecycle of commercial penem antibiotics.

Faropenem Impurity Profiling:

Faropenem sodium (CAS: 122547-49-3) is an oral penem antibiotic utilized for community-acquired pneumonia and other bacterial infections[1]. During the synthesis or degradation of Faropenem, the

Analytical scientists rely on the precise structural characterization of this 2,5-dihydrothiophene derivative to validate the stability-indicating HPLC methods required for FDA/EMA regulatory submissions. The presence of the intact 2,5-dihydrothiophene ring in this impurity highlights the thermodynamic stability of the scaffold when the

References

-

PubChem - 1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at:[Link]

-

PubChemLite - 2,5-dihydrothiophene-3-carboxylic acid (C5H6O2S). University of Luxembourg. Available at:[Link]

-

ResearchGate - Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. Available at:[Link]

-

ResearchGate - A convenient laboratory preparation of aromatic polycarbonate. Available at:[Link]

-

Pharmaffiliates - Faropenem Sodium-impurities. Available at:[Link]

-

American Chemical Suppliers - Faropenem Impurity Suppliers USA. Available at:[Link]

-

ACS Publications - Synthetic applications of cyclic .alpha.-chloro ethers and thioethers. Available at:[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemscene.com [chemscene.com]

- 3. 1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carboxylic acid | C5H6O4S | CID 11332641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2,5-dihydrothiophene-3-carboxylic acid (C5H6O2S) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. faropenem impurity suppliers USA [americanchemicalsuppliers.com]

Thermal Stability & Degradation Profile: 2,5-Dihydrothiophene-3-carboxylic Acid

This guide details the thermal stability, degradation mechanisms, and handling protocols for 2,5-Dihydrothiophene-3-carboxylic acid (CAS: 16694-28-3), a critical sulfur-heterocyclic intermediate.

Executive Summary

2,5-Dihydrothiophene-3-carboxylic acid (2,5-DHT-3-CA) is a non-aromatic heterocyclic building block used in the synthesis of pharmaceuticals and functional polymers. Unlike its fully aromatic analog (thiophene-3-carboxylic acid), 2,5-DHT-3-CA possesses a reactive alkene functionality and a non-conjugated sulfur atom, rendering it significantly more susceptible to oxidative aromatization and thermal decarboxylation .

Stability data indicates a melting point of 174–176°C , with thermal degradation onset occurring immediately post-fusion. The compound requires strict isolation from atmospheric oxygen and peroxides to prevent irreversible conversion to thiophene derivatives or extrusion of sulfur dioxide (via sulfone intermediates).

Chemical Structure & Reactivity Analysis

Understanding the degradation profile requires analyzing the specific electronic environment of the 3-thiolene ring system.

| Feature | Description | Stability Implication |

| Ring System | 2,5-Dihydrothiophene (3-Thiolene) | High driving force for aromatization to the thiophene ring (gain of ~29 kcal/mol resonance energy). |

| Functional Group | C3-Carboxylic Acid ( | Generally resistant to spontaneous decarboxylation at RT, but susceptible at |

| Sulfur Atom | Thioether (Sulfide) | Prone to S-oxidation to sulfoxide ( |

Structural Tautomerism

While the 2,5-dihydro isomer (double bond at C3-C4) is the synthetic target, it exists in equilibrium with the 4,5-dihydro isomer (double bond at C2-C3) under acidic or basic catalysis. The 4,5-isomer is an enamine-like thioenol ether, which is highly hydrolytically unstable.

Thermal Degradation Pathways

The degradation of 2,5-DHT-3-CA is not a single event but a competition between three primary pathways driven by temperature and oxidative stress.

Pathway A: Oxidative Aromatization (Dominant in Air)

In the presence of oxygen or mild oxidants, the C2 and C5 methylene protons are abstracted, leading to the formation of Thiophene-3-carboxylic acid . This is an irreversible exothermic process driven by aromatization.

Pathway B: Thermal Decarboxylation (Dominant > 170°C)

Upon heating near or above its melting point (174°C), the compound undergoes decarboxylation. Unlike

Pathway C: S-Oxidation & Cheletropic Elimination (Impurity Driven)

Trace peroxides can oxidize the sulfur to the 1,1-dioxide (sulfolene) . 3-Sulfolenes are famous for undergoing thermal retro-cheletropic reactions, ejecting

Degradation Mechanism Diagram

Caption: Primary degradation pathways including aromatization (green), decarboxylation (red), and sulfur extrusion (yellow).

Experimental Stability Profiling Protocols

To validate the quality of 2,5-DHT-3-CA, the following protocols should be integrated into the analytical control strategy.

Forced Degradation Study (Stress Testing)

Perform these tests to establish the degradation fingerprint.

| Stress Condition | Protocol | Expected Outcome |

| Thermal (Solid) | Heat neat sample at 100°C for 24h (sealed & open). | Open: Aromatization to Thiophene-3-COOH.Sealed: Potential decarboxylation/polymerization. |

| Oxidative | Treat with 3% | Formation of Sulfoxide and Sulfone (monitor by LC-MS). |

| Photostability | 1.2 million lux-hours (ICH Q1B). | Isomerization to 4,5-dihydro isomer or dimerization. |

| Hydrolytic (pH) | Reflux in 0.1N HCl and 0.1N NaOH for 2h. | Acid: Stable or slow aromatization.Base: Salt formation; potential ring opening if heated excessively. |

HPLC-UV/MS Method for Impurity Tracking

Standard C18 methods may fail due to the polarity of the acid. Use a polar-embedded column or HILIC if retention is poor.

-

Column: Waters XSelect HSS T3 (or equivalent C18 with polar retention), 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B (Hold 2 min)

95% B (15 min). -

Detection: UV @ 210 nm (general) and 254 nm (aromatics).

-

Critical Pair Resolution: Must resolve 2,5-DHT-3-CA (Target) from Thiophene-3-CA (Aromatized Impurity). The aromatic impurity will elute later due to higher hydrophobicity.

Handling & Storage Specifications

Based on the degradation profile, the following storage logic is mandatory.

Storage Logic Diagram

Caption: Critical Control Points (CCPs) for maintaining compound integrity during storage.

Recommended Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). For long-term (>6 months), store at -20°C .

-

Atmosphere: Blanket with Argon or Nitrogen. The compound is air-sensitive over time.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if trace peroxides are suspected (catalytic decomposition).

References

-

Sigma-Aldrich. (2024). Product Specification: 2,5-Dihydrothiophene-3-carboxylic acid. Link

-

TCI Chemicals. (2023). Safety Data Sheet: Methyl 2,5-Dihydrothiophene-3-carboxylate. Link

-

National Institutes of Health (NIH). (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC. Link (Generalized reference for thiophene/sulfolene chemistry).

-

PubChem. (2025).[1] Compound Summary: 2,5-Dihydrothiophene-3-carboxylic acid.[1][2] Link

-

Royal Society of Chemistry. (2021). Thermal Decomposition Reactions of Carboxylic Acids on Copper. Phys. Chem. Chem. Phys.[3] Link

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 2,5-Dihydrothiophene-3-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2,5-Dihydrothiophene-3-carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The search for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, sulfur-containing moieties have consistently emerged as critical pharmacophores due to their unique electronic and structural properties. The thiophene ring, in particular, is a bioisostere of the benzene ring and is present in numerous clinically approved drugs, including the anti-inflammatory agent Tiaprofenic acid and the anticancer drug Raltitrexed.[1][2]

This guide focuses on a specific, partially saturated variant: the 2,5-dihydrothiophene-3-carboxylic acid core. This scaffold retains the key sulfur heteroatom while introducing a degree of conformational flexibility not present in the aromatic thiophene ring. This structural nuance offers a distinct advantage, allowing for more precise three-dimensional interactions with biological targets. The presence of the carboxylic acid group at the 3-position provides a crucial anchor for target binding, often forming key hydrogen bonds or salt bridges within enzyme active sites or receptor pockets.

This technical guide will provide an in-depth exploration of the significant, scientifically-validated biological activities of derivatives built upon this promising scaffold. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, presenting not only what has been observed but also the underlying mechanistic principles and the robust experimental protocols required to validate these activities.

Section 1: Anticancer Activity - Targeting the Engines of Malignancy

The hallmark of cancer is uncontrolled cell proliferation, a process driven by a complex network of signaling pathways. Thiophene-based molecules have demonstrated significant potential to disrupt these pathways.[3][4] While direct studies on 2,5-dihydrothiophene-3-carboxylic acid derivatives are emerging, the mechanisms of action can be inferred from structurally similar thiophene compounds that have been shown to function as potent inhibitors of key oncogenic proteins.

Proposed Mechanism of Action: Multi-Kinase Inhibition and Induction of Apoptosis

A primary anticancer strategy for thiophene derivatives involves the simultaneous inhibition of multiple protein kinases, which are crucial for cancer cell growth, survival, and angiogenesis.[5][6] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Protein Kinase B (AKT), and Cyclin-Dependent Kinase 2 (CDK2).[6][7]

-

VEGFR-2/AKT Pathway Inhibition: By blocking ATP binding to the kinase domain of receptors like VEGFR-2, these derivatives can halt the downstream PI3K/AKT signaling cascade. This pathway is a central regulator of cell survival, and its inhibition can effectively remove the "pro-survival" signals that cancer cells depend on, thereby sensitizing them to apoptosis (programmed cell death).[6]

-

CDK2 Inhibition and Cell Cycle Arrest: CDK2 is a critical enzyme that controls the transition from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle. Inhibition of CDK2 by thiophene derivatives can cause the cell cycle to arrest in the G1/S phase, preventing the cancer cell from replicating its DNA and ultimately leading to a halt in proliferation.[7]

The culmination of these inhibitory activities is the induction of the intrinsic apoptotic pathway. The loss of survival signals and cell cycle arrest create a cellular environment ripe for apoptosis, which is executed by the activation of caspase enzymes, notably caspase-3.[6]

Signaling Pathway: Kinase Inhibition Leading to Apoptosis

Caption: Proposed anticancer mechanism via multi-kinase inhibition.

Data Presentation: In Vitro Cytotoxicity of Thiophene Derivatives

The efficacy of potential anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2b) | T47D (Breast) | 2.3 | [8] |

| Thiophene Carboxamide derivative (2b) | Hep3B (Liver) | 5.46 | [9] |

| 5-hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | 7.2 | [10] |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2k) | T47D (Breast) | 7.1 | [8] |

| 2-aminothiophene-3-carboxylic acid methyl ester derivative | HCT116 (Colon) | 5.28 | [11] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a robust and reproducible method for assessing cell density based on the measurement of total cellular protein content.

Principle: The SRB assay relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.

Methodology:

-

Cell Plating:

-

Seed cancer cells into a 96-well flat-bottom microtiter plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2,5-dihydrothiophene-3-carboxylic acid derivatives in the appropriate cell culture medium.

-

Add the compound dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for a further 48-72 hours.

-

-

Cell Fixation:

-

Gently remove the culture medium.

-

Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells to the bottom of the plate.

-

Incubate at 4°C for at least 1 hour. This step is critical as TCA precipitates proteins and preserves the cellular biomass for accurate staining.

-

-

Washing and Staining:

-

Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and serum proteins.

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye. Insufficient washing leads to high background, while excessive washing can cause bleaching of the protein-bound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 565 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Section 2: Antimicrobial Activity - A Renewed Assault on Pathogens

The rise of multidrug-resistant bacteria necessitates the discovery of new classes of antimicrobial agents. Thiophene-based compounds have long been investigated for their antibacterial and antifungal properties.[1][12] Their mechanisms of action are varied, but often involve the disruption of essential bacterial structures or processes.

Proposed Mechanism of Action: Disruption of Bacterial Integrity

The antimicrobial activity of thiophene derivatives is often attributed to two primary mechanisms:

-

Inhibition of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell shape and integrity, especially in Gram-positive bacteria. Some thiophene-containing antibiotics, such as the cephalosporin Cefoxitin, function by inhibiting the enzymes (transpeptidases) responsible for cross-linking the peptidoglycan chains. This leads to a weakened cell wall and eventual cell lysis.[13]

-

Membrane Permeabilization: The bacterial cell membrane is a critical barrier that controls the passage of ions and nutrients. Certain thiophene derivatives have been shown to increase the permeability of this membrane, leading to the leakage of essential intracellular components and a disruption of the proton motive force, ultimately causing cell death.[14][15] This mode of action can be effective against both Gram-positive and Gram-negative bacteria.

Workflow: Evaluating Antimicrobial Potential

Caption: Conceptual workflow of antimicrobial action.

Data Presentation: In Vitro Antimicrobial Activity of Thiophene Derivatives

The minimum inhibitory concentration (MIC) is the standard metric for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | Bacillus subtilis | 7.8 | [1] |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) | [14] |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [14] |

| 2-thiophene carboxylic acid thioureide | Gram-negative clinical strains | 31.25 - 250 | [12] |

| 2-thiophene carboxylic acid thioureide | Candida albicans | 31.25 - 62.5 | [12] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the test compound in a liquid growth medium. The MIC is determined by identifying the lowest concentration that prevents visible bacterial growth (turbidity) after a defined incubation period.

Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. This standardization is crucial for the reproducibility of MIC results.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the 2,5-dihydrothiophene-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, dispense 50 µL of sterile broth into wells 2 through 12.

-

Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process across the plate to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Following incubation, examine the plate for visible turbidity. This can be done by eye or with a microplate reader measuring absorbance at 600 nm.

-

The MIC is the lowest concentration of the compound at which there is no visible growth, corresponding to the first clear well in the dilution series.

-

Section 3: Anti-inflammatory Activity - Quenching the Fires of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes, is a primary target for anti-inflammatory drugs. Thiophene derivatives have shown significant promise as inhibitors of key enzymes in this pathway.[2][16]

Proposed Mechanism of Action: Dual Inhibition of COX/LOX and NF-κB Modulation

The anti-inflammatory potential of thiophene derivatives appears to be multi-faceted:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): Prostaglandins and leukotrienes are synthesized from arachidonic acid by the COX and LOX enzymes, respectively. Thiophene-based compounds can act as inhibitors of these enzymes, with some derivatives showing dual inhibitory activity.[2] By blocking the production of these pro-inflammatory mediators, these compounds can effectively reduce the signs of inflammation, such as pain, swelling, and redness.

-

Modulation of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.[17][18] Some thiophene derivatives have been shown to inhibit the activation of NF-κB. They may achieve this by preventing the degradation of its inhibitor, IκB, thereby sequestering NF-κB in the cytoplasm and preventing it from translocating to the nucleus to initiate pro-inflammatory gene transcription.[19][20]

Signaling Pathway: Interruption of Inflammatory Cascades

Caption: Anti-inflammatory mechanisms via COX/LOX and NF-κB inhibition.

Data Presentation: In Vitro Enzyme Inhibition by Thiophene Derivatives

The IC₅₀ value is used to express the concentration of a compound required to inhibit 50% of a specific enzyme's activity.

| Compound Class | Enzyme Target | IC₅₀ (µM) | Reference |

| Thiophene pyrazole hybrid | COX-2 | 0.31 - 1.40 | |

| Thiophene derivative 1 | 5-LOX | 29.2 | |

| Thiophene derivative 4 | 5-LOX | ~57% inhibition at 100 µg/mL |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric method to screen for inhibitors of COX-1 and COX-2.

Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G₂ (PGG₂). The peroxidase component then reduces PGG₂ to PGH₂. This peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which develops a color that can be measured spectrophotometrically at 590 nm.

Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Prepare a solution of Hemin (cofactor) in the assay buffer.

-

Prepare working solutions of purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes in the assay buffer. Keep on ice.

-

Prepare a solution of the colorimetric substrate, TMPD.

-

Prepare a solution of the substrate, arachidonic acid.

-

-

Plate Setup (96-well plate):

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

-

100% Initial Activity Wells (Positive Control): Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Hemin, 10 µL of the test compound (2,5-dihydrothiophene-3-carboxylic acid derivative at various concentrations), and 10 µL of either COX-1 or COX-2 enzyme.

-

-

Reaction Initiation and Measurement:

-

Add 10 µL of the colorimetric substrate (TMPD) to all wells.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every minute for 5 minutes to determine the reaction rate. The initial rate of the reaction is used for calculations as it is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the initial reaction rate for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

-

Plot the percentage inhibition against the compound concentration and calculate the IC₅₀ value.

-

Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

-

Conclusion and Future Directions

The 2,5-dihydrothiophene-3-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The evidence, drawn from studies on both this core and its structurally related thiophene analogs, strongly suggests a wide range of potential biological activities. The ability of these derivatives to potentially inhibit multiple oncogenic kinases, disrupt microbial integrity, and modulate key inflammatory pathways highlights their significant therapeutic potential.

The detailed experimental protocols provided in this guide offer a validated framework for researchers to systematically evaluate new derivatives. The causality behind these experimental choices—such as the use of TCA for protein fixation in the SRB assay or the standardization of inoculum in MIC testing—is critical for generating robust and reproducible data.

Future research should focus on synthesizing and screening a broader library of 2,5-dihydrothiophene-3-carboxylic acid derivatives to establish clear Structure-Activity Relationships (SAR). Furthermore, while this guide proposes mechanisms of action based on the best available evidence, future studies should aim to definitively elucidate the specific molecular interactions and signaling pathways modulated by this exact scaffold. Such efforts will be crucial in optimizing lead compounds and advancing them toward preclinical and clinical development.

References

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 7. Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. staff.najah.edu [staff.najah.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. INHIBITION OF SYNTHESIS OF THE CELL WALL OF STAPHYLOCOCCUS AUREUS BY CEPHALOTHIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Technical Guide: Strategic Utilization of 2,5-Dihydrothiophene-3-carboxylic Acid in Organic Synthesis

[1]

Part 1: Introduction & Strategic Utility

2,5-Dihydrothiophene-3-carboxylic acid (2,5-DHT-3-CA) is a high-value heterocyclic building block that occupies a unique "pivot point" in organic synthesis. Unlike its fully aromatic counterpart (thiophene-3-carboxylic acid) or its saturated analog (tetrahydrothiophene), the 2,5-dihydro scaffold possesses latent reactivity that allows it to function as:

-

A "Masked" Diene: Upon oxidation to the sulfone (3-sulfolene), it undergoes cheletropic extrusion of SO₂, generating reactive 1,3-dienes for Diels-Alder cycloadditions.

-

A Pro-Aromatic Precursor: It can be oxidatively aromatized to generate substituted thiophenes, a key pharmacophore in antiviral (e.g., HCV NS5B inhibitors) and antibacterial agents.

-

A Bioisostere: In its native form, it serves as a conformationally restricted, lipophilic mimic of proline or unsaturated amino acids.

This guide provides validated protocols for manipulating this molecule, focusing on controlling its oxidation state and preventing unwanted isomerization to the thermodynamically more stable (but often less useful) 4,5-dihydro isomer.

Part 2: Reactivity & Mechanistic Pathways

The utility of 2,5-DHT-3-CA is defined by three divergent pathways. The choice of reagents determines whether the sulfur atom is oxidized, the ring is aromatized, or the carboxylic acid is functionalized.

Visualizing the Divergent Pathways

Figure 1: Divergent synthetic pathways for 2,5-Dihydrothiophene-3-carboxylic acid. The molecule serves as a precursor for sulfolenes, thiophenes, and functionalized dihydro-heterocycles.

Part 3: Detailed Experimental Protocols

Protocol A: Oxidative Aromatization to Thiophene-3-carboxylic Acid

Application: Synthesis of aromatic thiophene cores for pharmaceutical intermediates (e.g., antiviral agents).

Mechanism: Oxidative dehydrogenation using Sulfuryl Chloride (

Reagents & Equipment:

-

Starting Material: 2,5-Dihydrothiophene-3-carboxylic acid (1.0 eq)

-

Oxidant: Sulfuryl chloride (

) (1.1 eq) -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

-

Temperature Control: Ice bath (

) and reflux setup.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 2,5-dihydrothiophene-3-carboxylic acid in 50 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube (CaCl₂).

-

Addition: Cool the solution to

. Add sulfuryl chloride (11 mmol) dropwise over 20 minutes. Note: Gas evolution (HCl and SO₂) will occur; ensure proper ventilation. -

Reaction: Allow the mixture to warm to room temperature, then reflux for 1–2 hours. Monitor via TLC (System: Hexane/EtOAc 3:1) for the disappearance of the starting material.

-

Checkpoint: The product (thiophene) is UV-active and will have a distinct

from the dihydro precursor.

-

-

Quenching: Cool to room temperature. Pour the mixture carefully into ice water (100 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Purification: Wash combined organics with saturated

(to remove unreacted acid if esterification was performed, or to extract the acid product into the aqueous phase if the free acid is desired).-

Route for Free Acid: If the product is the acid, extract with 1M NaOH, separate the aqueous layer, acidify with HCl to pH 2, and filter the precipitate.

-

-

Yield: Typical yields range from 85–95%.

Critical Insight: Avoid extended reaction times at high heat, as chlorination of the thiophene ring (at C-2 or C-5) can occur with excess

Protocol B: Synthesis of 3-Sulfolene-3-carboxylic Acid (The "Masked Diene")

Application: Generating 2-carboxy-1,3-butadiene in situ for Diels-Alder reactions. Mechanism: Selective S-oxidation without affecting the double bond.

Reagents:

-

Starting Material: 2,5-Dihydrothiophene-3-carboxylic acid

-

Oxidant: 30% Hydrogen Peroxide (

)[1] -

Catalyst/Solvent: Glacial Acetic Acid or Acetone/Water

Step-by-Step Methodology:

-

Dissolution: Suspend the starting material (10 mmol) in acetone (20 mL) and cool to

. -

Oxidation: Add 30%

(25 mmol, 2.5 eq) dropwise. -

Catalysis: If reaction is sluggish, add a catalytic amount of sodium tungstate (

) or use acetic acid as the solvent. -

Incubation: Stir at room temperature overnight. Do not heat, as heating may trigger premature

extrusion or isomerization. -

Work-up: Concentrate the solvent under reduced pressure (keep bath temp

). -

Crystallization: The sulfone usually crystallizes upon cooling or addition of ethanol. Filter and dry.[2]

Self-Validating Step: The product should show a strong IR stretch for sulfone (

Protocol C: Amide Coupling (Preserving the Dihydro Scaffold)

Application: Creating bioisosteres where the non-planar dihydrothiophene ring is required for receptor fit. Challenge: Preventing base-catalyzed isomerization to the conjugated 4,5-dihydrothiophene.

Reagents:

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride). Avoid carbodiimides (EDC/DCC) if racemization/isomerization is observed.

-

Base: DIPEA (Diisopropylethylamine).

-

Amine Partner: Primary or secondary amine.

Step-by-Step Methodology:

-

Activation: Dissolve 2,5-dihydrothiophene-3-carboxylic acid (1.0 eq) in DMF at

. -

Base Addition: Add DIPEA (2.5 eq). Limit base exposure time.

-

Coupling: Add HATU (1.1 eq) and stir for 5 minutes to form the activated ester.

-

Amine Addition: Add the amine partner (1.1 eq).

-

Reaction: Stir at

for 1 hour, then allow to warm to RT for 2 hours. -

Work-up: Dilute with EtOAc, wash with 0.5M HCl (cold), saturated

, and brine. -

Analysis: Check

NMR. The methylene protons at C-2 and C-5 should appear as distinct signals. If isomerization occurred, a vinylic proton signal will appear, and the integration of methylene protons will shift.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table

| Transformation | Reagent of Choice | Key Risk | Mitigation Strategy |

| Aromatization | Over-chlorination | Control stoichiometry (1.1 eq) and temp ( | |

| S-Oxidation | Keep work-up temperature below | ||

| Amidation | HATU / DIPEA | Isomerization ( | Use non-nucleophilic bases; keep temp low; avoid excess base. |

Isomerization Control Workflow

Figure 2: Isomerization risk management. The 2,5-dihydro isomer is prone to base-catalyzed migration to the conjugated 4,5-dihydro form.

Part 5: References

-

McIntosh, J. M., & Sieler, R. A. (1978).[3] Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226–231.

-

Harada, K. (2001). Method for producing thiophene-3-carboxaldehyde.[4] Patent Application.

-

Giannella, M., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes. Bioorganic & Medicinal Chemistry, 9(5), 1161-1170.

-

Morita, N., & Krause, N. (2006).[5] Gold-Catalyzed Cycloisomerization of α-Thioallenes to 2,5-Dihydrothiophenes. Angewandte Chemie International Edition, 45(12), 1897–1899.

-

Krasowska, D., et al. (2012). Chiral Polythiophenes: Syntheses of Monomeric Precursors. Chirality, 24(11), 890-901.

The Versatile Precursor: Application Notes for 2,5-Dihydrothiophene-3-carboxylic Acid in Heterocyclic Synthesis

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of 2,5-dihydrothiophene-3-carboxylic acid as a versatile precursor for the synthesis of novel heterocyclic compounds. This document provides not only detailed experimental protocols but also the underlying scientific principles and strategic considerations for its application in constructing complex molecular architectures.

Introduction: The Strategic Value of a Sulfur-Containing Heterocycle

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available building blocks, sulfur-containing heterocycles offer unique physicochemical properties that can enhance biological activity and material performance. 2,5-Dihydrothiophene-3-carboxylic acid, a partially saturated five-membered ring containing sulfur, presents a unique combination of reactive handles: a carboxylic acid, a carbon-carbon double bond, and a sulfur atom within a strained ring system. This trifecta of functionality makes it an exceptionally valuable and versatile precursor for the synthesis of a diverse range of more complex heterocyclic systems, including medicinally relevant thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines.[1][2][3]

This guide will detail the synthesis of 2,5-dihydrothiophene-3-carboxylic acid and provide two distinct protocols for its application in the synthesis of fused thiophene-based heterocycles, showcasing its potential in both direct cyclization from the dihydro-scaffold and a tandem aromatization-cyclization strategy.

Part 1: Synthesis of the Precursor: 2,5-Dihydrothiophene-3-carboxylic Acid

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from readily available starting materials. The key transformation is a cyclization reaction to form the 3-carbomethoxy-2,5-dihydrothiophene, followed by hydrolysis of the ester to the desired carboxylic acid.

Step 1: Synthesis of Methyl 2,5-Dihydrothiophene-3-carboxylate

This procedure is adapted from the work of McIntosh and Sieler, which utilizes the reaction of a vinylphosphonate with an α-mercaptocarbonyl compound to construct the dihydrothiophene ring.[4]

Reaction Scheme:

Caption: Synthesis of Methyl 2,5-Dihydrothiophene-3-carboxylate.

Protocol:

-

Preparation of the Vinylphosphonate:

-

In a round-bottom flask equipped with a reflux condenser, dissolve paraformaldehyde (6.0 g, 0.20 mol) in methanol (300 mL) containing a catalytic amount of piperidine (10 drops).

-

Heat the mixture to reflux for 30 minutes until the paraformaldehyde has dissolved.

-

To the clear solution, add diethyl carbomethoxymethyl phosphonate (20.0 g, 0.095 mol) and continue to reflux for 19 hours.[4]

-

Remove the methanol under reduced pressure. The resulting oil is dissolved in toluene (200 mL), and a catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is refluxed using a Dean-Stark apparatus to remove water for 8 hours.

-

The solvent is removed under reduced pressure, and the crude vinylphosphonate is purified by vacuum distillation.[4]

-

-

Cyclization Reaction:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.0 g, 0.10 mol) in dry tetrahydrofuran (THF, 200 mL) under an inert atmosphere (nitrogen or argon), add a solution of methyl thioglycolate (10.6 g, 0.10 mol) in dry THF (50 mL) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of the prepared vinylphosphonate (0.10 mol) in dry THF (50 mL) dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

Quench the reaction by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford methyl 2,5-dihydrothiophene-3-carboxylate as a colorless oil.

-

Step 2: Hydrolysis to 2,5-Dihydrothiophene-3-carboxylic Acid

The hydrolysis of the methyl ester to the carboxylic acid can be achieved under basic conditions.

Reaction Scheme:

Caption: Hydrolysis to the Carboxylic Acid.

Protocol:

-

Dissolve methyl 2,5-dihydrothiophene-3-carboxylate (0.05 mol) in a mixture of THF (100 mL) and water (50 mL).

-

Add lithium hydroxide monohydrate (4.2 g, 0.10 mol) to the solution and stir at room temperature for 12-16 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

A white precipitate of 2,5-dihydrothiophene-3-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| Methyl 2,5-dihydrothiophene-3-carboxylate | C₆H₈O₂S | 144.19 | 70-80 |

| 2,5-Dihydrothiophene-3-carboxylic acid | C₅H₆O₂S | 130.16 | 85-95 |

Part 2: Application Note I - Direct Synthesis of Hexahydrothieno[2,3-d]pyrimidines

This application note details a novel approach to the synthesis of fused heterocyclic systems directly from the 2,5-dihydrothiophene scaffold. This method, inspired by the work of Dotsenko et al. on related carbonitriles, showcases the utility of the dihydro-precursor in a one-pot, multicomponent reaction to generate complex, saturated heterocyclic systems.[1][4]

Conceptual Framework

The strategy involves the conversion of the carboxylic acid to a more reactive intermediate (an amide), which then undergoes a Mannich-type cyclization with an aldehyde and an amine. This approach leverages the inherent reactivity of the enamine-like double bond in the 2,5-dihydrothiophene ring.

Workflow Diagram:

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,5-Dihydrothiophene-3-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dihydrothiophene-3-carboxylic acid scaffold is a versatile building block in medicinal chemistry, offering a unique combination of structural features that are attractive for the design of novel therapeutic agents. Its partial saturation provides a three-dimensional geometry that can be advantageous for binding to complex biological targets, while the carboxylic acid moiety serves as a convenient handle for a variety of chemical modifications. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its derivatization and evaluation.

Introduction to the 2,5-Dihydrothiophene-3-carboxylic Acid Scaffold

The thiophene ring is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The 2,5-dihydro- variant retains the key sulfur heteroatom, which can engage in important interactions with biological targets, while introducing a non-aromatic, flexible ring system. This flexibility can allow for better adaptation to the binding pockets of enzymes and receptors.

The carboxylic acid functional group is a critical feature, enabling the formation of amides, esters, and other derivatives. This allows for the exploration of structure-activity relationships (SAR) by introducing a wide range of substituents that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Key Applications in Medicinal Chemistry

Derivatives of the thiophene-3-carboxylic acid core have shown promise in several therapeutic areas. While specific examples starting from the 2,5-dihydro- scaffold are less prevalent in the literature, the applications of the closely related aromatic thiophene-3-carboxylic acid provide strong rationale for its exploration.

Enzyme Inhibition

The carboxylic acid moiety can act as a key pharmacophore, mimicking the substrate or transition state of an enzyme-catalyzed reaction. This has been successfully exploited in the design of various enzyme inhibitors.

-

D-Amino Acid Oxidase (DAO) Inhibitors: Thiophene-3-carboxylic acids have been identified as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.[2] The carboxylic acid group is crucial for binding to the active site, and substitutions on the thiophene ring can significantly enhance inhibitory potency.[2]

-

Bacterial RNA Polymerase (RNAP) and Viral Reverse Transcriptase (RT) Inhibitors: Dual inhibitors of bacterial RNAP and viral RT have been developed from 2-ureidothiophene-3-carboxylic acid derivatives.[3] This dual-action approach is particularly relevant for treating co-infections.

Data Summary: Thiophene-3-Carboxylic Acid Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings | Reference |

| Thiophene-3-carboxylic acids | D-Amino Acid Oxidase (DAO) | Low micromolar inhibitors; potency improved with small substituents on the thiophene ring. | [2] |

| 2-Ureidothiophene-3-carboxylic acids | Bacterial RNA Polymerase (RNAP) and Viral Reverse Transcriptase (RT) | Potent dual inhibitors with antibacterial and antiretroviral activity. | [3] |

| 2-Acylaminothiophene-3-carboxamides | fms-Like Tyrosine Kinase 3 (FLT3) | Potent inhibitors of FLT3, a target in acute myeloid leukemia. | [4] |

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of 2,5-dihydrothiophene-3-carboxylic acid and the subsequent biological evaluation of its derivatives. These protocols are based on established methods for similar compounds and can be adapted as needed.

Synthesis of 2,5-Dihydrothiophene-3-carboxamide Derivatives

Amide bond formation is a fundamental transformation in medicinal chemistry. The following protocol describes a general method for the coupling of 2,5-dihydrothiophene-3-carboxylic acid with a primary or secondary amine using a carbodiimide coupling reagent.

Protocol 1: Amide Coupling using EDC and HOBt

This protocol is a widely used and versatile method for amide bond formation.[5][6]

Materials:

-

2,5-Dihydrothiophene-3-carboxylic acid

-

Amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dihydrothiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes.

-

-

Amine Coupling:

-

In a separate flask, dissolve the amine (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the amine solution.

-

Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality behind Experimental Choices:

-

EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions, such as the formation of N-acylurea, and to reduce racemization if the amine is chiral.

-

DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.

-

Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Workflow for Amide Coupling

Caption: General workflow for the synthesis of 2,5-dihydrothiophene-3-carboxamide derivatives.

Biological Evaluation: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target enzyme. The specific conditions will need to be optimized for the enzyme of interest.

Protocol 2: General Enzyme Inhibition Assay

Materials:

-

Synthesized 2,5-dihydrothiophene-3-carboxamide derivatives

-

Target enzyme

-

Enzyme substrate

-

Assay buffer (specific to the enzyme)

-

Detection reagent (e.g., a chromogenic or fluorogenic substrate, or a reagent to detect a product)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of each compound in the assay buffer to generate a range of concentrations for IC50 determination.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle, e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature for the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate to each well.

-

Incubate the plate for a set period at the optimal temperature.

-

-

Detection:

-

Stop the reaction (if necessary) and add the detection reagent.

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Self-Validating System:

-

Controls: The inclusion of positive and negative controls is essential to validate the assay. The positive control ensures that the assay can detect inhibition, while the negative control provides the baseline for 100% enzyme activity.

-